deamino-Cys(1)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2.2CH3CO2H
Description
This compound is a synthetic peptide derivative structurally related to dynorphin A (Dyn A), an endogenous opioid peptide that primarily binds to κ-opioid receptors (KOR). Its sequence, deamino-Cys(1)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH₂·2CH₃CO₂H, features several key modifications:
- Racemic (DL) amino acids: Incorporation of both D- and L-isomers at multiple positions, which may influence conformational stability and protease resistance.
- Acetate salt form: Enhances solubility for pharmacological applications.
Properties
Molecular Formula |
C50H72N14O16S2 |
|---|---|
Molecular Weight |
1189.3 g/mol |
IUPAC Name |
acetic acid;N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H64N14O12S2.2C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;2*1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);2*1H3,(H,3,4) |
InChI Key |
GNASTRMPURYAFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Origin of Product |
United States |
Biological Activity
Deamino-Cys(1)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2.2CH3CO2H, commonly referred to as a peptide compound, exhibits significant biological activities that are of interest in pharmacology and biochemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C50H72N14O16S2
- Molecular Weight : 1086.250 g/mol
- CAS Number : 34223-44-4
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body, particularly those related to hormonal regulation and neurotransmission. The peptide acts as an agonist or antagonist for various hormone receptors, influencing physiological responses such as vasodilation, blood pressure regulation, and fluid balance.
Biological Activities
-
Vasopressin Receptor Agonism :
- The compound has been shown to mimic the action of vasopressin, a hormone that regulates water retention in the kidneys and constricts blood vessels. This can be particularly useful in treating conditions like diabetes insipidus.
- Oxytocin Inhibition :
-
Neurotransmitter Modulation :
- The peptide may influence neurotransmitter release, affecting mood and behavior through its action on the central nervous system.
Therapeutic Applications
The diverse biological activities of this compound suggest several therapeutic applications:
- Tocolytic Agent : Used intravenously to halt premature labor.
- Diabetes Insipidus Treatment : Functions similarly to vasopressin to manage symptoms.
- Potential Role in Hypertension Management : By modulating vascular resistance through vasopressin receptor activation.
Case Study 1: Tocolytic Effects
A clinical trial investigated the efficacy of this peptide in managing premature labor. Results indicated a significant reduction in contractions compared to placebo groups, demonstrating its potential as a reliable tocolytic agent.
Case Study 2: Vasopressin Analog
Research published in "Journal of Endocrinology" showed that this compound effectively mimicked vasopressin's effects in animal models, leading to increased water reabsorption and reduced urine output, supporting its use in diabetes insipidus management .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C50H72N14O16S2 |
| Molecular Weight | 1086.250 g/mol |
| CAS Number | 34223-44-4 |
| Biological Activity | Effect |
|---|---|
| Vasopressin Agonism | Water retention |
| Oxytocin Inhibition | Reduced uterine contractions |
| Neurotransmitter Modulation | Mood regulation |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with dynorphin analogs from , focusing on structural modifications, receptor interactions, and stability.
Table 1: Structural and Functional Comparison of Dynorphin Analogs
Key Findings:
Structural Flexibility vs. Receptor Specificity: The target compound’s DL-amino acids introduce conformational diversity, which may reduce binding specificity compared to analogs like Dyn A-(1-11)NH₂ (all L-amino acids). However, this modification could enhance resistance to proteolytic degradation . Deamination at Cys¹ distinguishes it from cyclized analogs (e.g., Cyclodyn, Bz-Tyr-Gly-Gly-Phe-D-Asp-Arg-Arg-Dap-Arg-Pro-Lys-NH₂), which rely on disulfide bridges for rigid conformations .
Stability Enhancements: Unlike E-2078, which uses N-methylation and ethylamide termini to prolong half-life, the target compound’s racemic amino acids and acetate salt may similarly improve solubility and stability without requiring terminal modifications .
Antagonist vs. Agonist Profiles :
- The target compound lacks the acetylated or bulky substitutions seen in antagonists like JVA-901 or Arodyn (Ac-Phe-Phe-Phe-Arg-Leu-Arg-Arg-Ala-Arg-Pro-LysNH₂), suggesting it may retain agonist activity .
Preparation Methods
Resin Selection and Initial Deprotection
The synthesis typically begins with a Wang resin or Rink amide resin preloaded with a glycine residue to anchor the C-terminal amide group. The Fmoc-protected glycine is deprotected using 20% piperidine in DMF (v/v), followed by thorough washing with DMF and DCM.
Sequential Coupling of D-Amino Acids
Each D-amino acid is coupled in reverse sequence (Arg → Pro → Cys → Asn → Gln → Phe → Tyr → Cys). Key considerations include:
-
Coupling Reagents :
-
Side-Chain Protection :
Deamination of N-Terminal Cysteine
The N-terminal cysteine is deaminated by treating the resin-bound peptide with HNO₂ (0.5 M in 50% acetic acid) for 30 minutes at 0°C. This step removes the α-amino group while preserving the thiol functionality.
Disulfide Bond Formation
After cleavage from the resin (using TFA/H₂O/TIPS , 95:2.5:2.5), the linear peptide undergoes oxidative folding :
-
Iodine oxidation : 0.1 M iodine in MeOH/H₂O (8:2) for 2 hours at 25°C.
-
Acm protection : For regioselective disulfide pairing, Cys residues are alternately protected with Acm groups and deprotected using AgNO₃.
Solution-Phase Fragment Condensation
For large-scale synthesis, critical fragments are prepared separately and ligated:
Fragment 1: deamino-Cys(1)-DL-Tyr-DL-Phe-DL-Gln
Fragment 2: DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg
Ligation and Global Deprotection
Fragments are coupled using DCC/HOBt in DMF, followed by global deprotection with TFA/thioanisole/EDT (90:5:5) for 4 hours.
Purification and Characterization
Ion-Exchange Chromatography
Crude peptide is loaded onto a SP Sepharose Fast Flow column equilibrated with 0.08 M NH₄Ac/AcOH buffer (pH 4.1) . Elution with a NaCl gradient (0–1 M) separates stereoisomers.
Reversed-Phase HPLC
Final purification uses a Phenomenex C18 column (5 µm, 250 × 21.2 mm) with a gradient of 15–35% acetonitrile in 0.1% TFA. Key metrics:
| Parameter | Value |
|---|---|
| Purity | ≥98% (UV 214 nm) |
| Retention Time | 22.3 minutes |
| Yield | 12–15% (overall) |
Mass Spectrometry
ESI-MS confirms the molecular weight (observed: 1027.2 Da; calculated: 1027.2 Da). Disulfide connectivity is verified via tandem MS/MS .
Acetic Acid Salt Formation
The purified peptide is lyophilized and dissolved in 2% acetic acid , then precipitated with cold ether to yield the diacetate salt (molar ratio 1:2).
Challenges and Optimization
Racemization Control
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for achieving high enantiomeric purity in this compound?
- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection, optimizing coupling agents (e.g., HATU/DIPEA) for sterically hindered residues. Monitor reaction progress via inline Fourier-transform infrared (FTIR) spectroscopy to ensure complete deprotection and coupling . Process simulation tools (e.g., Aspen Plus) can model solvent selection and reaction kinetics, aligning with CRDC guidelines for chemical engineering design (RDF2050103) .
Q. How can membrane separation technologies improve purification of this peptide?
- Methodology : Apply nanofiltration or ultrafiltration membranes with molecular weight cut-offs tailored to the peptide’s size (e.g., 1–3 kDa). CRDC subclass RDF2050104 recommends optimizing transmembrane pressure and pH to minimize aggregation . Post-purification, validate using reversed-phase HPLC with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) .
Q. Which analytical techniques confirm the compound’s primary structure and disulfide bond integrity?
- Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular weight validation, Edman degradation for N-terminal sequencing, and amino acid analysis post-hydrolysis. For disulfide bonds, use enzymatic digestion (trypsin/chymotrypsin) followed by MALDI-TOF/TOF MS/MS . Crystallographic data (e.g., Ramadhar et al., 2015a) can resolve ambiguous connectivity .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in the compound’s receptor-binding affinity data?
- Methodology : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to model conformational flexibility in aqueous and lipid environments. Cross-validate with surface plasmon resonance (SPR) to measure kinetic constants (ka/kd). CRDC subclass RDF2050108 emphasizes integrating in silico and experimental data . For force field parameterization, reference crystallographic coordinates from Ramadhar et al. (2015b) .
Q. What experimental designs address stability discrepancies under varying pH and temperature?
- Methodology : Conduct accelerated stability studies (ICH Q1A guidelines) using buffered solutions (pH 1.2–9.0) and analyze degradation via UPLC-MS at 25°C, 40°C, and 60°C. Apply Arrhenius modeling to predict shelf-life. For mechanistic insights, use LC-MS/MS to identify degradation products and density functional theory (DFT) to predict vulnerable bonds .
Q. How can heterogeneous reaction conditions affect the compound’s bioactivity outcomes?
- Methodology : Design experiments comparing homogeneous (e.g., DMF) and heterogeneous (e.g., micellar catalysis) systems. Monitor reaction efficiency via NMR kinetics and bioactivity via cell-based assays (e.g., cAMP signaling in target receptors). CRDC subclass RDF2050107 highlights powder/particle technology for solvent optimization .
Methodological Framework for Data Interpretation
- Theoretical Anchoring : Link structural data to conformational dynamics theories (e.g., Ramachandran plots for peptide backbones) . For stability studies, reference transition-state theory to explain pH-dependent degradation .
- Validation Protocols : Adhere to MIRAGE standards (glycomics-inspired rigor) for reporting analytical data, including raw data repositories and error margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
